molecular formula C19H17BrN4OS3 B12006261 N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12006261
M. Wt: 493.5 g/mol
InChI Key: BXXZHTQCJJTHSO-UFFVCSGVSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide (CAS Number: 488746-47-0) is a fascinating compound with a complex structure. Let’s break it down:

    Molecular Formula: CHBrNOS

    Molecular Weight: 493.47 g/mol

Preparation Methods

Synthetic Routes: The synthetic route to prepare this compound involves the condensation of appropriate precursors. Unfortunately, specific details on the synthetic pathway are scarce in the literature. further research may reveal more insights.

Industrial Production Methods: As of now, there is no documented industrial-scale production method for N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide. Its rarity and unique structure likely contribute to the lack of large-scale production.

Chemical Reactions Analysis

Reactivity: This compound may undergo various chemical reactions, including:

    Oxidation: Oxidative processes could modify the sulfur-containing groups.

    Reduction: Reduction reactions may alter the carbonyl functionality.

    Substitution: Substitution reactions at the bromine or sulfur centers are possible.

Common Reagents and Conditions:

    Bromination: Bromine or bromine-containing reagents.

    Hydrazinolysis: Hydrazine hydrate or hydrazine derivatives.

    Thiadiazole Formation: Thiadiazole precursors under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with altered functional groups or substitution patterns.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Researchers explore its reactivity and use it as a building block for novel compounds.

    Coordination Chemistry: Investigating its coordination behavior with metal ions.

Biology and Medicine: Industry:

    Pharmaceuticals: Potential drug candidates.

    Materials Science: Incorporation into materials for specific properties.

Mechanism of Action

The precise mechanism of action remains elusive. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related compounds:

Properties

Molecular Formula

C19H17BrN4OS3

Molecular Weight

493.5 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H17BrN4OS3/c1-13-5-7-14(8-6-13)11-26-18-23-24-19(28-18)27-12-17(25)22-21-10-15-3-2-4-16(20)9-15/h2-10H,11-12H2,1H3,(H,22,25)/b21-10+

InChI Key

BXXZHTQCJJTHSO-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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